Wnt/β-Catenin Inhibition via CK1δ/ε Cross-Reactivity
AMG-548 inhibits Wnt-3a-stimulated β-catenin signaling, a property not shared by two other highly selective and equally potent p38α inhibitors, VX-745 and SCIO-469 [1]. Kinase profiling across >200 kinases revealed that AMG-548 cross-reacts with casein kinase 1δ and 1ε (CK1δ/ε), which are established activators of the Wnt/β-catenin pathway [1]. This off-target activity directly accounts for the observed Wnt pathway inhibition, as confirmed by the failure of VX-745 and SCIO-469 to produce the same effect despite comparable p38α inhibition [1].
| Evidence Dimension | Inhibition of Wnt-3a-stimulated β-catenin signaling (phenotypic assay outcome) |
|---|---|
| Target Compound Data | Inhibits Wnt-3a-stimulated β-catenin signaling |
| Comparator Or Baseline | VX-745 (p38α inhibitor) and SCIO-469 (p38α inhibitor) |
| Quantified Difference | Qualitative: Inhibits vs. Does Not Inhibit |
| Conditions | β-galactosidase fragment complementation assay measuring β-catenin nuclear entry; kinase profiling panel of >200 kinases |
Why This Matters
Researchers investigating Wnt/β-catenin pathway modulation must use AMG-548 rather than VX-745 or SCIO-469 when p38 inhibition needs to be decoupled from Wnt pathway effects, or when CK1δ/ε cross-reactivity is experimentally intended.
- [1] Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011;18(4):485-94. PMID: 21513885. View Source
